4-[(3-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether
Description
The compound 4-[(3-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether is a pyrimidine derivative featuring dual sulfanyl substituents at positions 2 and 4 of the pyrimidine ring. The 2-position is substituted with a 3,4-dichlorobenzyl group, while the 4-position bears a 3-chlorophenyl moiety. A methoxy group is attached to the 5-position of the pyrimidine core.
Properties
IUPAC Name |
4-(3-chlorophenyl)sulfanyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2OS2/c1-24-16-9-22-18(25-10-11-5-6-14(20)15(21)7-11)23-17(16)26-13-4-2-3-12(19)8-13/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDFYLHOANBXRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC(=CC=C2)Cl)SCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(3-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C₁₉H₁₄Cl₂N₂O₂S₂
- Molecular Weight : 429.36 g/mol
The presence of chlorinated phenyl groups and sulfanyl moieties suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacology.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antibacterial properties. A study synthesized various sulfonamide derivatives and evaluated their activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong inhibitory effects. Notably, some derivatives achieved IC₅₀ values as low as 2.14 µM, indicating potent antibacterial activity compared to standard drugs .
Enzyme Inhibition
The compound is also associated with enzyme inhibition, particularly targeting acetylcholinesterase (AChE) and urease. These enzymes are crucial in various biological processes, including neurotransmission and nitrogen metabolism. Inhibitors of AChE are widely studied for their potential in treating neurodegenerative diseases like Alzheimer's. The synthesized compounds showed strong AChE inhibition, with some achieving IC₅₀ values significantly lower than conventional inhibitors .
| Compound | IC₅₀ (µM) | Target Enzyme |
|---|---|---|
| Compound A | 0.63 | Acetylcholinesterase |
| Compound B | 1.13 | Urease |
| Compound C | 2.14 | Urease |
Anticancer Potential
The anticancer properties of similar pyrimidine derivatives have been documented extensively. Studies suggest that the presence of the pyrimidine ring enhances the cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
The biological activities of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfanyl groups may interact with active sites of enzymes, leading to inhibition.
- Disruption of Cellular Processes : By interfering with cellular signaling pathways, these compounds can induce apoptosis in cancer cells.
- Antimicrobial Action : The chlorinated phenyl groups may enhance membrane permeability or disrupt bacterial cell wall synthesis.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Study on Antibacterial Activity : A series of sulfonamide derivatives were synthesized and tested against multiple bacterial strains, revealing a correlation between structural modifications and increased antibacterial potency .
- Enzyme Inhibition Study : Research indicated that certain pyrimidine derivatives exhibited significant AChE inhibition, suggesting potential applications in neuropharmacology .
- Anticancer Research : Investigations into similar compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo, highlighting their potential as therapeutic agents against cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared to analogs with modifications in substituent groups, chlorination patterns, and functional groups. These variations influence physicochemical properties such as lipophilicity, electronic effects, and steric bulk, which are critical for drug-likeness or material science applications.
Table 1: Structural and Molecular Comparison
Substituent-Specific Analysis
In contrast, the 4-chlorophenyl analog lacks ortho-chlorine, reducing steric hindrance and possibly improving solubility. The 2,6-dichlorobenzyl substituent in creates a more symmetric halogenation pattern, which may alter crystal packing or intermolecular interactions in solid-state applications.
Functional Group Differences :
- The ethyl carboxylate group in replaces the methoxy group of the target compound, increasing polarity and introducing hydrolytic instability. This modification could influence pharmacokinetic properties like metabolic clearance.
Electron-Withdrawing vs. Electron-Donating Groups :
Implications of Structural Modifications
- Lipophilicity: The target compound’s dichlorinated benzyl group increases logP compared to mono-chlorinated analogs, suggesting improved membrane permeability but reduced aqueous solubility.
- Synthetic Accessibility : Analogs with simpler substituents (e.g., methylsulfanyl in ) may be easier to synthesize than those with trifluoromethyl or dichlorobenzyl groups, which require specialized reagents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
